Computed Hydrophobicity (XLogP3-AA) Advantage Over C12 and C14 Dialkyl Carbamoyl Chlorides
The target compound's XLogP3-AA of 18.5 [1] is substantially higher than values estimated for the C12 homolog (≈ 12.5) and the C14 homolog (≈ 14.5), based on a class-level increment of ~0.5 log P units per methylene group [2]. This 4–6 log unit difference predicts roughly 10,000- to 1,000,000-fold greater partitioning into hydrophobic phases, which is the primary driving force for bacterial adhesion in DACC dressings [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 18.5 (PubChem computed) |
| Comparator Or Baseline | N,N-Didodecylcarbamoyl chloride: ≈ 12.5 (class-level estimate); N,N-Ditetradecylcarbamoyl chloride: ≈ 14.5 (class-level estimate) |
| Quantified Difference | Δ ≈ 4.0–6.0 log P units |
| Conditions | Computed by PubChem XLogP3 algorithm; baseline estimates derived from known methylene-group contribution (~0.5 log P per –CH₂–). |
Why This Matters
Higher log P directly correlates with stronger and more irreversible hydrophobic binding of bacteria, a key performance parameter for DACC wound dressings.
- [1] PubChem. N,N-Dioctadecylcarbamoyl chloride. XLogP3-AA = 18.5. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525–616. View Source
- [3] Rippon, M.G. et al. Experimental and clinical evidence for DACC-coated dressings. OUCI repository. View Source
